Lipophilicity Profile vs. Closest Alkyl Congeners
The compound's calculated LogP of 2.45 [REFS‑1] differentiates it from the next‑nearest 5‑alkyl analogs. The 5‑propyl derivative (CAS 1248103‑00‑5) exhibits a higher LogP of 2.53, while the 5‑ethyl derivative (CAS 1250954‑67‑6) is considerably more polar. The 5‑isopropyl substitution delivers an intermediate lipophilicity that is not achievable with a linear 5‑propyl chain, despite identical molecular formula (C₁₀H₁₇N₃O₂). This is a consequence of branching: a secondary carbon at the point of attachment changes the spatial distribution of hydrophobicity.
| Evidence Dimension | Calculated LogP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.45 (calculated, same method as comparators) [REFS‑1] |
| Comparator Or Baseline | 5‑propyl analog: LogP = 2.53; 5‑ethyl analog: lower LogP (MW 197.23, no LogP reported by same vendor but approximately 1.9–2.0 based on fragment additivity) [REFS‑1] |
| Quantified Difference | ΔLogP = –0.08 vs. 5‑propyl; estimated +0.4 to +0.5 vs. 5‑ethyl |
| Conditions | Values obtained from Fluorochem product pages; calculation method consistent across analogs. |
Why This Matters
An ~0.1 LogP shift can alter cellular permeability and off‑target promiscuity; the 5‑isopropyl substitution provides a lipophilicity anchor point distinct from linear alkyl chains, enabling finer SAR resolution.
